molecular formula C16H17NO3 B5505037 benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 965-20-8

benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B5505037
CAS No.: 965-20-8
M. Wt: 271.31 g/mol
InChI Key: XVXYAGCYQBAFHM-UHFFFAOYSA-N
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Description

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C17H17NO5 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride can yield the desired ester. The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-ethyl-5-carboxy-3-methyl-1H-pyrrole-2-carboxylate

    Reduction: Benzyl 4-ethyl-5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate

    Substitution: 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Scientific Research Applications

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with an additional carboxylate group.

    Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with different substituents on the pyrrole ring.

Uniqueness

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both formyl and ester groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-13-11(2)15(17-14(13)9-18)16(19)20-10-12-7-5-4-6-8-12/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXYAGCYQBAFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-20-8
Record name BENZYL 4-ETHYL-5-FORMYL-3-METHYL-2-PYRROLECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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